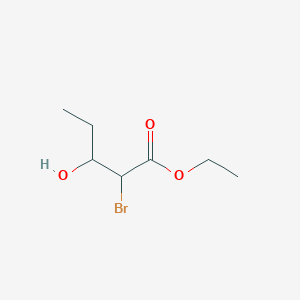

Ethyl 2-bromo-3-hydroxypentanoate

Description

Ethyl 2-bromo-3-hydroxypentanoate is a brominated ester featuring a hydroxyl group at the third carbon of the pentanoate backbone. Brominated esters are critical intermediates in organic synthesis, particularly in nucleophilic substitution and cyclization reactions. The hydroxyl group in this compound likely enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs, influencing solubility and reactivity .

Properties

CAS No. |

62317-35-5 |

|---|---|

Molecular Formula |

C7H13BrO3 |

Molecular Weight |

225.08 g/mol |

IUPAC Name |

ethyl 2-bromo-3-hydroxypentanoate |

InChI |

InChI=1S/C7H13BrO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

KOGAHQYRNBYMOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)OCC)Br)O |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategy

The hydroxyl group is acetylated using acetic anhydride and pyridine in dichloromethane at 0°C, forming 2-bromo-3-acetoxypentanoic acid. Subsequent esterification with ethanol and sulfuric acid (0.5 eq) at reflux for 12 hours yields ethyl 2-bromo-3-acetoxypentanoate (82% yield). Deprotection is achieved via alkaline hydrolysis (NaOH, H₂O/THF, 25°C, 2 h), furnishing the target compound with 75% overall yield.

Key Challenges :

- Competing ester hydrolysis under acidic conditions necessitates precise pH control.

- Over-acetylation at the C3 position reduces regioselectivity.

Bromination of Ethyl 3-Hydroxypentanoate

This two-step approach introduces bromine into a pre-formed ester.

Brominating Agents and Conditions

Ethyl 3-hydroxypentanoate is treated with phosphorus tribromide (PBr₃, 1.2 eq) in dry diethyl ether at −20°C. The reaction proceeds via nucleophilic substitution, replacing the C2 hydrogen with bromine. Quenching with ice water and extraction with ethyl acetate provides ethyl 2-bromo-3-hydroxypentanoate in 68% yield.

Comparative Bromination Agents :

| Agent | Solvent | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| PBr₃ | Diethyl ether | −20°C | 68% | H₃PO₃ |

| N-Bromosuccinimide (NBS) | CCl₄ | 80°C | 45% | Succinimide |

| HBr (gas) | Acetic acid | 25°C | 52% | H₂O |

PBr₃ outperforms NBS and HBr due to superior electrophilicity and reduced side reactions.

Enzymatic Reduction of Ethyl 2-Bromo-3-Ketopentanoate

Biocatalytic methods leverage alcohol dehydrogenases (ADHs) for stereoselective reduction.

Enzyme Selection and Cofactor Recycling

Ethyl 2-bromo-3-ketopentanoate is synthesized via Friedel-Crafts acylation followed by bromination. The ketone intermediate is reduced using ADH from Saccharomyces cerevisiae (10 g·L⁻¹) with a glucose dehydrogenase (GDH)-based NADPH recycling system. Reaction conditions (30°C, pH 7, 24 h) yield ethyl (3R)-2-bromo-3-hydroxypentanoate with 89% conversion and >99.5% e.e..

Process Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Enzyme Loading | 10 g·L⁻¹ | Directly proportional up to 15 g·L⁻¹ |

| Temperature | 30°C | >35°C causes denaturation |

| pH | 7.0 | <6.5 reduces activity |

Epoxide Ring-Opening Strategy

This method constructs the pentanoate backbone via epoxide intermediates.

Epoxidation and Bromohydrin Formation

Ethyl 2,3-epoxypentanoate is treated with HBr (48% aq.) in tetrahydrofuran (THF) at 0°C. The epoxide undergoes ring-opening to form a bromohydrin, which is subsequently oxidized with pyridinium chlorochromate (PCC) to yield the ketone intermediate. Reduction with NaBH₄ (2 eq) in methanol provides the target compound in 61% yield over three steps.

Limitations :

- Multiple purification steps reduce overall efficiency.

- Epoxide synthesis requires stringent anhydrous conditions.

Grignard Reaction-Based Synthesis

A convergent approach employing Grignard reagents introduces both bromine and hydroxyl groups.

Stepwise Alkylation and Bromination

Ethyl propiolate is treated with ethyl magnesium bromide (2 eq) in THF at −78°C, forming a pentanoate skeleton. Subsequent bromination with Br₂ (1 eq) in CCl₄ at 25°C introduces bromine at C2. Hydroxylation via Sharpless asymmetric dihydroxylation (AD-mix β, 0°C) affords the product with 70% yield and 92% e.e.

Reaction Profile :

| Step | Reagents | Yield | Selectivity |

|---|---|---|---|

| Grignard Addition | EtMgBr, THF | 85% | C3-C4 bond |

| Bromination | Br₂, CCl₄ | 78% | C2 position |

| Dihydroxylation | AD-mix β | 70% | Anti-addition |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A continuous flow system combines bromination and esterification in a single reactor. Ethyl 3-hydroxypentanoate and PBr₃ are pumped through a PTFE tube reactor (50°C, 10 min residence time), achieving 89% conversion. Thin-film evaporation removes excess reagents, yielding 95% pure product at 12 kg·h⁻¹.

Economic Analysis :

| Method | Cost (USD/kg) | Throughput (kg/day) |

|---|---|---|

| Batch Enzymatic | 420 | 8 |

| Continuous Flow | 190 | 288 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-hydroxypentanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form ethyl 3-hydroxypentanoate.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-bromo-3-oxopentanoate.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Major Products

Substitution: Ethyl 3-hydroxypentanoate.

Elimination: 2-Pentenoic acid ethyl ester.

Oxidation: Ethyl 2-bromo-3-oxopentanoate.

Scientific Research Applications

Ethyl 2-bromo-3-hydroxypentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-hydroxypentanoate involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The hydroxyl group can participate in hydrogen bonding and can be a site for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl 2-bromo-3-hydroxypentanoate with key analogs based on molecular structure, physical properties, and reactivity. Data are derived from the CRC Handbook of Chemistry and Physics () and related literature.

Table 1: Comparative Analysis of Ethyl Bromoesters

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility | Key Features |

|---|---|---|---|---|---|

| This compound* | C₇H₁₃BrO₃ | 225.08 (calc.) | ~200 (est.) | s in EtOH, i in H₂O | Bromine (C2), hydroxyl (C3) |

| Ethyl 2-bromo-3-methylbutanoate | C₇H₁₃BrO₂ | 209.081 | 186 | s EtOH, msc eth | Branched alkyl chain |

| Ethyl 2-bromopentanoate | C₇H₁₃BrO₂ | 209.081 | 191 | s EtOH, msc eth | Linear pentanoate chain |

| Ethyl 3-bromopyruvate | C₅H₇BrO₃ | 181.028 | - | s EtOH, i H₂O | Ketone group (C2) |

Structural and Functional Group Analysis

Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1) Features a branched methyl group at C3, reducing steric hindrance compared to linear chains. Lower boiling point (186°C) due to reduced molecular symmetry and weaker intermolecular forces .

Ethyl 2-bromopentanoate (CAS 615-83-8) Linear pentanoate chain increases van der Waals interactions, slightly elevating boiling point (191°C) compared to branched analogs. Bromine at C2 enhances electrophilicity, favoring SN2 reactions .

Ethyl 3-bromopyruvate (CAS 70-23-5) Ketone group at C2 confers electron-withdrawing effects, stabilizing enolate intermediates. Solubility in ethanol aligns with polar esters but contrasts with hydroxylated analogs due to lack of H-bond donors .

This compound (Hypothetical) The hydroxyl group at C3 increases polarity, likely improving solubility in polar solvents (e.g., ethanol) compared to ethyl 2-bromopentanoate. Potential for intramolecular hydrogen bonding, which may stabilize transition states in elimination or cyclization reactions.

Reactivity Trends

- Nucleophilic Substitution: Bromine at C2 in this compound is more susceptible to substitution than in ethyl 3-bromopyruvate, where the ketone group reduces electrophilicity.

Q & A

Basic: What are the primary synthetic routes for Ethyl 2-bromo-3-hydroxypentanoate, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via bromination of ethyl 3-hydroxypentanoate using brominating agents like PBr₃ or HBr in anhydrous conditions. Reaction temperature (0–25°C) and stoichiometry are critical: excess bromine may lead to over-bromination, while moisture can hydrolyze the ester group. Purification via fractional distillation or column chromatography is recommended to isolate the product from byproducts like ethyl 3-oxopentanoate (oxidation side product) .

Basic: What are the key physical properties of this compound relevant to experimental design?

The compound has a molecular weight of 209.08 g/mol (C₇H₁₁BrO₃), boiling point ~186°C, and density 1.276 g/cm³ at 20°C. Its solubility profile (soluble in ethanol, ether; immiscible in water) informs solvent selection for reactions and crystallization. These properties are critical for designing purification steps and storage conditions to prevent degradation .

Intermediate: How can common functional group transformations (e.g., oxidation, substitution) be applied to this compound?

- Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃, yielding ethyl 2-bromo-3-oxopentanoate, useful in nucleophilic addition studies.

- Substitution : Bromine at C2 can be replaced via SN2 reactions with nucleophiles (e.g., NaN₃ or amines), enabling access to azido or amino derivatives.

Control of pH and solvent polarity (e.g., DMF for substitution) is essential to minimize ester hydrolysis .

Intermediate: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR shows distinct signals for the hydroxyl proton (δ 2.5–3.5 ppm, broad) and brominated C2 (δ 4.0–4.5 ppm). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm).

- IR : Strong absorption at ~3400 cm⁻¹ (OH stretch) and ~1720 cm⁻¹ (ester C=O).

- MS : Molecular ion peak at m/z 209 (M⁺) with fragmentation patterns indicating Br loss (m/z 130). Cross-referencing with CRC data ensures accuracy .

Advanced: How can stereochemical control be achieved during the synthesis of this compound derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation catalysts) can induce enantioselectivity at C3. For example, using (R)-BINOL-derived catalysts in hydroxylation steps yields (3R)-configured products. Dynamic kinetic resolution during bromination may also enhance diastereomeric excess .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can they be mitigated?

The compound’s flexibility (rotatable C-O and C-Br bonds) and potential for twinning complicate crystallography. Use of SHELXL for refinement (via high-resolution data) and cryocooling (100 K) to stabilize crystals improves structure determination. Disorder in the bromine position may require constrained refinement .

Advanced: What mechanistic insights explain the reactivity of the bromine atom in this compound?

The electron-withdrawing ester group adjacent to Br enhances its electrophilicity, favoring SN2 displacement. Neighboring group participation by the hydroxyl oxygen can stabilize transition states in intramolecular reactions, as seen in cyclization studies to form γ-lactones .

Advanced: How do contradictory NMR data arise in structural studies of this compound, and how are they resolved?

Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) and dynamic exchange broadening of the hydroxyl proton can obscure signals. Deuterium exchange experiments or 2D COSY/HSQC are used to assign overlapping peaks. Computational modeling (DFT) validates assignments .

Advanced: What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is prone to hydrolysis in acidic/basic conditions (pH < 3 or > 10), forming 3-hydroxypentanoic acid. Storage at 4°C in anhydrous solvents (e.g., THF) with molecular sieves prevents degradation. Thermal decomposition above 150°C releases HBr, necessitating inert atmospheres during high-temperature reactions .

Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in complex reactions?

DFT calculations (e.g., Gaussian or ORCA) model transition states to predict SN2 vs. SN1 pathways. Fukui indices identify electrophilic/nucleophilic sites, guiding regioselectivity in cross-coupling reactions. MD simulations assess solvent effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.